molecular formula C20H24N4O4S B2469231 6-Methyl-2-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2310014-90-3

6-Methyl-2-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2469231
CAS No.: 2310014-90-3
M. Wt: 416.5
InChI Key: BWUSYKPLMUWHAD-UHFFFAOYSA-N
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Description

6-Methyl-2-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyrrolidine sulfonyl group, a benzoyl group, and an azetidinyl moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one typically involves multi-step organic synthesis. Key steps may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzoyl and pyrrolidine sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

6-Methyl-2-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery, particularly for its interactions with enzymes and receptors.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-Methyl-2-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-Methyl-2-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one apart is its unique combination of functional groups, which provides a versatile platform for chemical modifications and a wide range of applications.

Properties

IUPAC Name

6-methyl-2-[[1-(4-pyrrolidin-1-ylsulfonylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4S/c1-15-4-9-19(25)24(21-15)14-16-12-22(13-16)20(26)17-5-7-18(8-6-17)29(27,28)23-10-2-3-11-23/h4-9,16H,2-3,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWUSYKPLMUWHAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CN(C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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